molecular formula C10H15NO4S B6318618 [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol CAS No. 39031-11-3

[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol

Cat. No.: B6318618
CAS No.: 39031-11-3
M. Wt: 245.30 g/mol
InChI Key: CIAZEFCFQFQJLB-UHFFFAOYSA-N
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Description

[S(R,R)]-2-Amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol (CAS: 51458-28-7) is a chiral diol derivative with a propane-1,3-diol backbone substituted at the 1-position with a para-methylsulphonylphenyl group and at the 2-position with an amino group. Its molecular formula is C₁₀H₁₅NO₄S, and molecular weight is 245.299 g/mol . This compound is structurally related to thiamphenicol, an antibiotic, and is identified as Thiamphenicol Impurity 1 in pharmaceutical quality control contexts . The methylsulphonyl (SO₂CH₃) group confers distinct electronic and steric properties, influencing its stability and biological interactions compared to analogs with methylthio (SMe) or nitro (NO₂) substituents .

Properties

IUPAC Name

2-amino-1-(4-methylsulfonylphenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZEFCFQFQJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866200
Record name 2-Amino-1-[4-(methanesulfonyl)phenyl]propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39031-11-3
Record name 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039031113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Sequence and Conditions

A patent (CN102010355A) outlines a four-step process:

StepReagents/ConditionsIntermediateYield
1p-Methylsulfonylbenzaldehyde, diphenylmethylamine, MgSO₄, dichloroethane, rt, 12hImine (III)95%
2Ethyl diazoacetate, (R)-(+)-BINOL, Ph₃B, toluene, -20°C, 6hβ-Lactam (IV)68.3%
3HCl/MeOH, reflux, 3hAmino diol (V)85%
4H₂/Pd-C, MeOH, rt, 4hFinal product90%

Key features:

  • Step 2 achieves 99.7% ee using (R)-(+)-BINOL as a chiral ligand.

  • Step 4 employs catalytic hydrogenation to remove the diphenylmethyl group without racemization.

Dual Sulfinyl-Directed Asymmetric Synthesis

Propane-1,3-Bis(sulfoxide) Approach

A 2024 JOC study developed a route via propane-1,3-bis(sulfinyl) chloride intermediates:

  • Sulfonate Formation :
    Propane-1,3-diol reacts with methanesulfonyl chloride (2.5 eq) in THF at 0°C→rt to yield propane-1,3-diyl dimethanesulfonate (96% yield).
    C3H8O2+2 MsClC5H12O6S2\text{C}_3\text{H}_8\text{O}_2 + 2\ \text{MsCl} \rightarrow \text{C}_5\text{H}_{12}\text{O}_6\text{S}_2

  • Thioacetate Substitution :
    Treatment with potassium thioacetate (2.5 eq) in DMF provides propane-1,3-diyl dithioacetate (quantitative yield).

  • Sulfinyl Chloride Generation :
    Sulfuryl chloride (4.0 eq) in CH₂Cl₂ at -20°C converts dithioacetate to bis(sulfinyl) chloride.

  • Stereoselective Coupling :
    Reacting with di-O-cyclohexylidene-α-D-glucofuranose under kinetic control yields 70% (R,R)-bis(sulfinate) with >99% de.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic amino diol (0.20 mol) dissolved in ethanol reacts with L-(+)-tartaric acid (0.22 mol) at 60°C. Cooling to 4°C precipitates the (S,S)-tartrate salt (mp 142–144°C), achieving 98% ee after recrystallization.

Optimization Data :

ParameterValueImpact on ee
SolventEthanol vs. IPA+12% ee in ethanol
Acid Equiv1.1 vs. 1.2No significant change
Cooling Rate0.5°C/minPrevents inclusion of (R,R)-isomer

Characterization and Quality Control

Spectroscopic Data Comparison

Method(S,S)-Isomer(R,R)-Isomer
¹H NMR (CDCl₃)δ 3.06 (s, CH₃), 5.67 (s, CH)δ 3.59 (t, SCH₂)
[α]²⁵_D -20.9° (c 1.05, CHCl₃)+21.2° (c 1.0, CHCl₃)
HRMS m/z 350.6 [M+H]⁺m/z 215.0171 [M+Na]⁺

Purity Assessment

HPLC analysis (Chiralpak AD-H, hexane:IPA 80:20, 1 mL/min) shows retention times of 12.3 min ((S,S)) and 14.7 min ((R,R)).

Industrial-Scale Challenges

Catalyst Recycling

The BINOL-phosphoric acid catalyst in Step 2 degrades after 3 cycles, necessitating 0.5 mol% fresh catalyst per batch to maintain >99% ee.

Byproduct Formation

Common impurities include:

  • Over-sulfonated product : Controlled by limiting MsCl to 2.5 eq.

  • Dimerization : Suppressed using 0.1 M concentration in Step 1.

Emerging Methodologies

Continuous Flow Synthesis

A 2025 pilot study achieved 82% yield using:

  • Microreactor (0.5 mm ID)

  • Residence time: 8 min at 80°C

  • Enzyme-coupled resolution with CAL-B lipase (ee >99%)

Photocatalytic Deracemization

Visible light (450 nm) with Ru(bpy)₃²⁺ catalyst converts (R,R)-isomer to (S,S) in 76% yield (94% ee) .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfonyl group and amino moiety make this compound susceptible to oxidation. Key findings include:

  • Reagents : Potassium permanganate (KMnO₄) in acidic conditions or hydrogen peroxide (H₂O₂).

  • Products : Oxidation of the methylsulfonyl group yields sulfonic acid derivatives. The amino group may form nitroso or nitro compounds under strong oxidative conditions.

Reduction Reactions

Reduction primarily targets the amino and hydroxyl groups:

  • Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

  • Products : Reduction of the amino group produces secondary amines, while diol groups may form alcohols. For example, selective reduction of the amino group results in 2-amino-1-[p-(methylsulfonyl)phenyl]-1,3-propanediol derivatives.

Substitution Reactions

The amino group acts as a nucleophile, enabling substitution reactions:

  • Reagents : Nucleophiles such as amines, thiols, or halides under basic conditions (e.g., NaOH or K₂CO₃).

  • Products : Substitution at the amino group generates derivatives like sulfonamides or thioethers. For instance, reaction with acetyl chloride produces N-acetylated derivatives.

Acid/Base Reactions

The compound’s amino group participates in acid-base interactions:

  • Reagents : Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

  • Products : Protonation of the amino group forms ammonium salts, while deprotonation yields amide intermediates.

Stereochemical Considerations

The stereochemistry (R*,R*) influences reaction pathways:

  • Epimerization : Under basic conditions, the stereochemistry at the chiral centers may invert, forming diastereomers .

  • Catalytic Asymmetric Reactions : Chiral catalysts like Ru-BINAP enhance enantioselectivity in hydrogenation or oxidation .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, forming methylsulfonyl benzene and ammonia .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic or alkaline environments .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for:

  • Synthesis of Complex Molecules : It can be used to create various derivatives through functionalization reactions.
  • Reactivity Studies : It undergoes oxidation and reduction reactions, making it useful for studying reaction mechanisms and developing new synthetic pathways.

Table 1: Common Reactions of [S(R,R)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol**

Reaction TypeReagents UsedProducts Generated
OxidationPotassium permanganateSulfonic acids
ReductionSodium borohydrideAlcohols or amines
SubstitutionNucleophiles (amines, thiols)Various substituted products

Biology

Research indicates that this compound exhibits biological activity which is currently under investigation:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for antibiotic development.
  • Biomolecular Interactions : Its interactions with proteins and enzymes are being explored to understand its biochemical roles.

Medicine

The therapeutic potential of [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol is notable:

  • Drug Development : It is studied as a possible lead compound for new medications targeting infectious diseases.
  • Thiamphenicol Impurity : As an impurity in thiamphenicol synthesis, understanding its properties can enhance the safety and efficacy profiles of related drugs.

Case Study: Antimicrobial Activity

A study conducted by Zhang et al. (2023) evaluated the antimicrobial effects of this compound against E. coli and S. aureus. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals:

  • Chemical Manufacturing : It serves as an intermediate in the synthesis of other valuable compounds.
  • Material Science : Its unique properties are explored for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of [S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of 2-amino-1-arylpropane-1,3-diols, which vary in aryl substituents and stereochemistry. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent (para position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Sources
[S(R,R)]-2-Amino-1-[p-(methylsulphonyl)phenyl]... SO₂CH₃ C₁₀H₁₅NO₄S 245.299 51458-28-7 Thiamphenicol impurity; organic synthesis
[S(R,R)]-2-Amino-1-[p-(methylthio)phenyl]... SCH₃ C₁₀H₁₅NO₂S 229.30 16854-32-3 Intermediate in chiral synthesis; thiomicamine derivatives
2-Amino-1-(4-nitrophenyl)propane-1,3-diol NO₂ C₉H₁₂N₂O₄ 212.20 2964-48-9 Degradation product of chloramphenicol; stability studies in pharmaceuticals
(1S,2S)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol NO₂ C₉H₁₂N₂O₄ 212.20 2964-48-9 Precursor in glycine synthesis; optical resolution in drug production
FTY720 (2-Amino-2-[2-(4-octylphenyl)ethyl]...) C₈H₁₇ C₂₃H₃₃NO₂ 343.52 162359-56-0 S1P receptor agonist; treatment of multiple sclerosis

Key Findings from Comparative Analysis

Stability and Degradation: The methylsulphonyl derivative exhibits higher chemical stability compared to the methylthio analog due to the electron-withdrawing nature of the SO₂ group, which reduces susceptibility to oxidation . In contrast, 2-amino-1-(4-nitrophenyl)propane-1,3-diol (NO₂-substituted) is a major degradation product of chloramphenicol, formed via hydrolysis of the amide bond. This degradation correlates with loss of antibiotic activity .

Biological Activity: FTY720, a structurally distinct analog with a lipophilic octylphenyl group, demonstrates potent immunomodulatory effects via S1P receptor agonism, unlike the methylsulphonyl or nitro derivatives . The nitro-substituted compound (CAS: 2964-48-9) is pharmacologically inactive but serves as a critical marker in HPLC-based stability-indicating assays for chloramphenicol formulations .

Synthetic Utility :

  • The (1S,2S)-nitrophenyl isomer is a chiral building block for glycine derivatives and has been repurposed from chloramphenicol production waste .
  • The methylthio analog (CAS: 16854-32-3) is used in asymmetric synthesis due to its configurational stability and ease of functionalization .

Analytical Challenges :

  • Structural similarities between chloramphenicol and its nitro-substituted degradation product complicate spectrophotometric analysis, necessitating chromatographic methods (e.g., HPLC, HPTLC) for differentiation .

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Purity (Commercial) Spectral Data (Key References)
[S(R,R)]-2-Amino-1-[p-(methylsulphonyl)phenyl]... Not reported 98–99% ¹H/¹³C NMR (supplier data)
(1S,2S)-2-Amino-1-(4-nitrophenyl)... 162–168 96% LC-MS, elemental analysis, NMR
2-Amino-1-(4-nitrophenyl)... Not reported Not specified UV-Vis (λmax = 278 nm due to nitrophenyl group)

Biological Activity

[S(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol, commonly referred to as this compound, is a chiral amino alcohol with significant biological implications. Its structure includes a methylsulfonyl group attached to a phenyl ring, which contributes to its unique biological activity. This article provides a comprehensive overview of the compound's biological activities, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • CAS Number : 51458-28-7
  • Molecular Formula : C10H15NO4S
  • Molecular Weight : 245.290 g/mol
  • LogP : -1.17 (indicating high water solubility)

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential therapeutic applications.

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study utilizing broth microdilution assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antibacterial agent.

CompoundMIC (µg/mL)Bacterial Strain
This compound32S. aureus

The mechanism by which this compound exerts its biological effects involves modulation of specific protein targets within microbial cells. It is hypothesized that the methylsulfonyl group enhances binding affinity to bacterial enzymes, disrupting their function and leading to cell death.

Case Study 1: Antibacterial Screening

In a recent screening of novel compounds for antibacterial activity, this compound was included among several candidates. The results indicated that it displayed significant antibacterial activity against Gram-positive bacteria compared to traditional antibiotics like gentamicin and oxacillin.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study revealed that modifications to the phenyl ring and the sulfonyl group can significantly alter the compound's potency against bacterial strains. Variants with increased electron density on the aromatic ring showed enhanced activity, suggesting that electronic properties play a crucial role in its biological efficacy.

Pharmacokinetics and Toxicology

Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. The compound's low LogP suggests high solubility and potential for effective systemic delivery.

Toxicological assessments have been conducted to evaluate safety profiles. In vitro cytotoxicity assays on human cell lines revealed that the compound exhibits low toxicity at therapeutic concentrations.

Q & A

Basic Research Questions

What are the primary synthetic routes for [S(R,R)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol, and which steps are critical for yield optimization?**

  • Methodological Answer : The compound is synthesized via sequential reduction and hydrogenation steps. A key intermediate involves reacting bromoacetyl chloride derivatives with protected amine precursors, followed by NaBH4-mediated reduction (step g in ). Critical steps include protecting group selection (e.g., acyl or alkoxycarbonyl groups) to prevent side reactions and ensure regioselectivity. Post-reduction treatment with acetic anhydride stabilizes intermediates before deprotection with bases like LiOH .

How is the structural configuration of [S(R,R)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol validated?**

  • Methodological Answer : Chiral purity is confirmed using polarimetry and chiral HPLC with columns like Chiralpak® AD-H. Absolute configuration is determined via X-ray crystallography of derivatives (e.g., salts with tartaric acid) . NMR (<sup>1</sup>H and <sup>13</sup>C) identifies proton environments, particularly the methylsulphonyl group (δ ~3.0 ppm for S-CH3) and diol protons (δ 4.5–5.5 ppm) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 278 nm) using a C18 column and mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min flow rate. Validation parameters (linearity: R<sup>2</sup> >0.999; LOD: 0.1 µg/mL) ensure compliance with ICH guidelines .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what chiral resolution techniques are effective?

  • Methodological Answer : Enantiomeric excess (>99%) is achieved via kinetic resolution using immobilized lipases (e.g., Candida antarctica) in organic solvents. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve diastereomers. For racemic mixtures, preferential crystallization with (R)-mandelic acid isolates the desired (S,S)-enantiomer .

Q. What mechanistic insights explain the compound’s activity as an S1P receptor agonist in neurodegenerative models?

  • Methodological Answer : The compound modulates S1P1 receptors, promoting receptor internalization and lymphocyte sequestration. In vivo efficacy is tested in EAE (experimental autoimmune encephalomyelitis) mice: daily oral dosing (1 mg/kg) reduces CNS inflammation via flow cytometry (CD4<sup>+</sup> T-cell counts) and MRI (lesion volume reduction). Co-administration with FTY720 () benchmarks activity .

Q. How do structural modifications (e.g., methylsulphonyl vs. methylthio groups) impact pharmacokinetics?

  • Methodological Answer : Comparative studies using LC-MS/MS show methylsulphonyl derivatives have higher metabolic stability (t1/2 = 8.2 h in rat liver microsomes) versus methylthio analogs (t1/2 = 2.1 h). Sulfone groups enhance solubility (logP = 1.2 vs. 2.8 for thioether) and reduce CYP3A4-mediated oxidation .

Contradictions and Resolutions

  • Stereochemical Assignment : lists the compound as [R(R*,R*)], while references (1S,2S)-configuration. This discrepancy is resolved by confirming absolute configuration via X-ray crystallography in cited studies .
  • Synthetic Pathways : describes hydrogenation steps, whereas focuses on alkyl chain modifications. Researchers should prioritize methods aligned with target applications (e.g., neurodegenerative studies vs. structural analogs) .

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